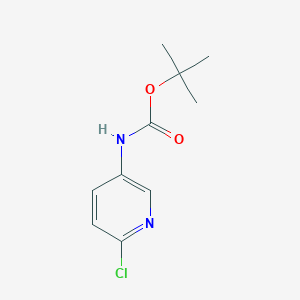

tert-Butyl (6-chloropyridin-3-yl)carbamate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHNQVINMHHEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428544 | |

| Record name | tert-Butyl (6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-45-3 | |

| Record name | 1,1-Dimethylethyl N-(6-chloro-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (6-chloropyridin-3-yl)carbamate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-chloropyridin-3-yl)carbamate is a pivotal building block in medicinal chemistry, frequently employed as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structure, featuring a Boc-protected amine on a chloropyridine scaffold, offers a versatile platform for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a focus on its role in the development of novel drug candidates.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 171178-45-3 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.68 g/mol | |

| Melting Point | 127-129 °C | |

| Boiling Point | 283.7 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Temperature | 4 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2-chloro-5-aminopyridine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for masking the reactivity of primary amines.

Reaction Scheme

Caption: General synthesis scheme for this compound.

Experimental Protocol

The following is a generalized experimental protocol for the Boc protection of 2-chloro-5-aminopyridine.

Materials:

-

2-Chloro-5-aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-aminopyridine (1.0 equivalent) in anhydrous THF.

-

Add triethylamine (1.5 equivalents) to the solution.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectral Data

While a publicly available 1H NMR spectrum with detailed assignments for this compound is not readily found in the searched literature, typical chemical shifts for similar structures can be inferred. The 13C NMR spectral data is available.

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C(CH₃)₃ | 28.3 |

| C(CH₃)₃ | 80.5 |

| C=O | 152.9 |

| Pyridine C5 | 124.0 |

| Pyridine C4 | 136.1 |

| Pyridine C3 | 139.2 |

| Pyridine C6 | 142.1 |

| Pyridine C2 | 147.3 |

Note: The assignments are predicted based on general chemical shift knowledge and may vary slightly depending on the solvent and experimental conditions.

Biological Activity and Signaling Pathways

This compound and its derivatives have emerged as important scaffolds in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

A bromo-derivative, tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is utilized as a reactant in the industrial manufacturing of an Akt kinase inhibitor[2]. Akt, also known as Protein Kinase B, is a key node in this signaling cascade.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the target of derived inhibitors.

The development of inhibitors based on the this compound scaffold targets the kinase domain of AKT, preventing its activation and subsequent downstream signaling. This disruption can lead to the induction of apoptosis and the inhibition of tumor growth, making it a promising strategy for cancer therapy.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of the chloropyridine ring make it an attractive starting material for drug discovery programs. The demonstrated utility of its derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway highlights its significance in the development of novel anticancer agents. Further exploration of the structure-activity relationships of compounds derived from this scaffold is likely to yield even more potent and selective therapeutic candidates.

References

In-Depth Technical Guide: tert-Butyl (6-chloropyridin-3-yl)carbamate (CAS No. 171178-45-3)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

tert-Butyl (6-chloropyridin-3-yl)carbamate is a pivotal intermediate in medicinal chemistry, primarily utilized as a building block in the synthesis of complex heterocyclic compounds, including potent kinase inhibitors. Its chemical structure features a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc)-protected amine, rendering it a versatile substrate for various cross-coupling and substitution reactions.

| Property | Value | Reference(s) |

| CAS Number | 171178-45-3 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.68 g/mol | [1] |

| Appearance | Light brown to light purple solid | |

| Melting Point | 127-129 °C | [2] |

| Boiling Point | 283.7 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water | |

| Storage Temperature | 4 °C, under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

| SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl | [1] |

| InChI Key | IRHNQVINMHHEIO-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The most common and efficient synthesis of this compound involves the protection of the amino group of 6-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of 6-chloropyridin-3-amine

Materials:

-

6-chloropyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloropyridin-3-amine (30.0 g, 0.23 mol) in dichloromethane (200 mL) are added 4-(dimethylamino)pyridine (1 g) and triethylamine (41.7 g, 0.47 mol).

-

The mixture is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (54.5 g, 0.25 mol) is added slowly to the reaction mixture.

-

The reaction is allowed to gradually warm to room temperature and stirred overnight.

-

Upon completion of the reaction, the mixture is washed with a saturated sodium bicarbonate solution.

-

The aqueous phase is extracted with dichloromethane.

-

The combined organic phases are washed with brine (100 mL) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford this compound. The product can often be used in the next step without further purification.

Yield: Approximately 94%.

Diagram of Synthesis Workflow:

Applications in Drug Discovery and Development

This compound is a key building block for the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The 6-chloro-3-aminopyridine scaffold is a common feature in molecules targeting the ATP-binding site of kinases.

Role as a Precursor to Kinase Inhibitors

A closely related analog, tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is used as a reactant in the industrial manufacture of Akt kinase inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The synthesis of inhibitors for this pathway often involves the use of functionalized pyridines.

Hypothesized Signaling Pathway Involvement:

Utility in Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Generalized Suzuki Coupling Workflow:

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its utility in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its importance in the development of novel cancer therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to utilize this compound in their research endeavors.

References

tert-Butyl (6-chloropyridin-3-yl)carbamate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (6-chloropyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug development. This document details its chemical properties, a representative experimental protocol for its synthesis, and a logical workflow for its preparation and purification.

Core Compound Data

This compound is a Boc-protected amine derivative of 2-chloro-5-aminopyridine. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for use in multi-step organic syntheses, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is critical for its application in synthesis, including reaction setup, purification, and characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.67 g/mol | [1] |

| CAS Number | 171178-45-3 | [1] |

| Melting Point | 127-129 °C | [2] |

| Boiling Point | 283.7 °C at 760 mmHg | [2] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥98% | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the primary amine of 5-amino-2-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing a Boc protecting group onto an aromatic amine.

Representative Experimental Protocol: Boc Protection of 5-amino-2-chloropyridine

This protocol describes a common method for the synthesis of this compound.

Materials:

-

5-amino-2-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-amino-2-chloropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is often mildly exothermic.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis and purification process for this compound.

References

A Technical Guide to the Spectroscopic Analysis of tert-Butyl (6-chloropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-(6-chloro-3-pyridinyl)carbamate[1]

-

Molecular Formula: C₁₀H₁₃ClN₂O₂[1]

-

Molecular Weight: 228.67 g/mol [1]

-

Physical Form: Solid[2]

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | Singlet (or narrow multiplet) | 1H | Pyridine H (C2-H) |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | Pyridine H (C4-H) |

| ~7.2 - 7.4 | Doublet | 1H | Pyridine H (C5-H) |

| ~6.5 - 7.0 | Broad Singlet | 1H | N-H (Carbamate) |

| 1.51 | Singlet | 9H | tert-Butyl (3 x CH₃) |

Note: Predicted chemical shifts are based on typical ranges for protons in similar chemical environments. Actual values may vary.[3][4][5]

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~152-154 | C=O (Carbamate) |

| ~145-147 | Pyridine C (C6-Cl) |

| ~142-144 | Pyridine C (C2) |

| ~136-138 | Pyridine C (C4) |

| ~133-135 | Pyridine C (C3-N) |

| ~124-126 | Pyridine C (C5) |

| ~80-82 | Quaternary C (tert-Butyl) |

| ~28 | CH₃ (tert-Butyl) |

Note: Predicted values are based on established chemical shift ranges for carbons in these functional groups.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 - 3450 | N-H Stretch | Secondary Amine (Carbamate) |

| ~2970 - 2850 | C-H Stretch | Alkyl (tert-Butyl) |

| ~1700 - 1730 | C=O Stretch | Carbonyl (Carbamate) |

| ~1580 - 1610 | C=C / C=N Stretch | Aromatic Pyridine Ring |

| ~1520 - 1550 | N-H Bend | Secondary Amine (Carbamate) |

| ~1250 & ~1160 | C-O Stretch | Carbamate Ester |

| ~800 - 850 | C-Cl Stretch | Aryl Halide |

Note: These are characteristic absorption frequencies for the functional groups present in the molecule.

| m/z | Ion Type | Notes |

| 228/230 | [M]⁺ | Molecular Ion. The M+2 peak at m/z 230 appears due to the ³⁷Cl isotope, with an intensity approximately one-third of the M peak.[8] |

| 172/174 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 128/130 | [M - Boc]⁺ | Loss of the tert-butoxycarbonyl group. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a prominent peak. |

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9][10] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[9]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0 ppm.[4]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10] The final solution height in the tube should be approximately 4-5 cm.[10]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

"Lock" the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

"Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, resulting in sharp, symmetrical peaks.[10]

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Modern spectrometers use Fourier Transform (FT) techniques to obtain the spectrum.[9]

-

Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[4]

-

The compound is a solid, so a solid-state sampling technique is required. The KBr pellet method is common for high-quality spectra.[11]

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[11]

-

Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering from large crystals.[12]

-

Transfer a portion of the powder into a pellet press die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[12][13]

-

-

Data Acquisition (FTIR):

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Place the sample holder with the pellet into the instrument's beam path.

-

Acquire the sample spectrum. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.[12]

-

The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it minimizes fragmentation and typically shows the molecular ion.[14]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) using a suitable solvent like methanol or acetonitrile.

-

The solution must be free of non-volatile salts or buffers, as these can interfere with the ionization process.

-

If necessary, filter the solution to remove any particulates.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min) using a syringe pump.[15]

-

A high voltage (e.g., 3-5 kV) is applied to the capillary tip, causing the sample solution to nebulize into a fine mist of charged droplets.[14][15]

-

A heated inert gas (like nitrogen) aids in the desolvation of these droplets.[16] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[16][17]

-

The generated ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Caption: A logical workflow for spectroscopic analysis.

References

- 1. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 171178-45-3 [sigmaaldrich.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

Physical and chemical properties of tert-Butyl (6-chloropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-chloropyridin-3-yl)carbamate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a pyridine ring substituted with a chlorine atom and a Boc-protected amine, makes it a versatile intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in drug discovery, particularly as a precursor to kinase inhibitors.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 171178-45-3 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.67 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 127-129 °C | |

| Boiling Point | 283.7 °C at 760 mmHg | |

| Purity | ≥98% | |

| Storage Temperature | 4 °C |

Solubility

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

A detailed proton NMR spectrum for this compound is not explicitly detailed in the available literature. However, based on the structure, the expected signals would include:

-

A singlet for the nine protons of the tert-butyl group.

-

Signals corresponding to the three protons on the pyridine ring.

-

A signal for the N-H proton of the carbamate.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides key information about the carbon framework of the molecule. A reference to the ¹³C NMR spectrum is available in the literature, which would confirm the presence of the ten carbon atoms in their respective chemical environments.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

N-H Stretch: Around 3400-3250 cm⁻¹ for the secondary amine of the carbamate.

-

C-H Stretch: Below 3000 cm⁻¹ for the sp³ hybridized carbons of the tert-butyl group and above 3000 cm⁻¹ for the sp² hybridized carbons of the pyridine ring.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carbamate.

-

C-N and C-O Stretches: In the fingerprint region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the pyridine ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-amino-6-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine or pyridine)[2]

-

An appropriate solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))[4]

Procedure:

-

Dissolve 3-amino-6-chloropyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Dissolve the crude product in a minimum amount of the eluent.

-

Load the solution onto a silica gel column.

-

Elute the column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired product from impurities.[5]

-

Collect the fractions containing the pure product and concentrate under reduced pressure.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its primary utility lies in providing a protected amino-pyridine scaffold that can be further elaborated into more complex molecules.

Precursor to Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. A structurally related compound, tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is used as a reactant in the industrial manufacture of an Akt kinase inhibitor.[7] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is implicated in many cancers.

The synthesis of these inhibitors often involves a key step where the Boc protecting group is removed, and the liberated amine undergoes further reactions, such as amide bond formation, to build the final drug molecule.

Below is a conceptual workflow illustrating the role of this compound as a building block in the synthesis of a hypothetical kinase inhibitor.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for inhibitors derived from intermediates like this compound.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is designated with the GHS07 pictogram for being harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery and development. Its well-defined physical and chemical properties, coupled with established synthetic and purification protocols, make it a reliable building block for the creation of complex pharmaceutical molecules, particularly kinase inhibitors targeting critical signaling pathways in diseases such as cancer. A thorough understanding of its characteristics and safe handling procedures is essential for its effective application in research and development.

References

- 1. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 3. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 4. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. nbinno.com [nbinno.com]

- 7. tert-butyl 2-broMo-6-chloropyridin-3-ylcarbaMate | 1227958-32-8 [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (6-chloropyridin-3-yl)carbamate

This guide provides comprehensive safety and handling information for tert-Butyl (6-chloropyridin-3-yl)carbamate, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, handling procedures, and emergency response protocols.

Chemical and Physical Properties

This compound is a solid, off-white crystalline powder.[1][2] It is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2][4] |

| Molecular Weight | 228.67 g/mol | [2][4][5] |

| CAS Number | 171178-45-3 | [4] |

| Physical Form | Solid | [6] |

| Melting Point | 127-129 °C | |

| Boiling Point | 283.7 °C at 760 mmHg | |

| Storage Temperature | 2-8 °C or 4 °C in a dry, cool, well-ventilated place | [1][6] |

Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant. The GHS pictograms and hazard statements indicate potential risks upon exposure.

| Hazard Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][5][8] |

| Serious Eye Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation or damage.[4][5][7][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][8] |

Signal Word: Warning [6][8] or Danger [7]

Precautionary Statements (Selected):

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] |

| P264 | Wash skin thoroughly after handling.[7][8] |

| P270 | Do not eat, drink or smoke when using this product.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][8] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7][8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the compound's integrity.

Handling:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a laboratory fume hood.[8][9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[10][11]

-

Skin Protection: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[7] Wear protective clothing.[8]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[9]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][11]

-

Store locked up.[8]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[8][9]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1][8][12] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][12] Get medical attention if irritation occurs or persists.[1] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12][13] Get medical attention immediately.[8][12] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7][9] Rinse mouth with water and drink plenty of water afterwards.[1][13] Call a poison center or doctor if you feel unwell.[7] |

Accidental Release Measures

In case of a spill, follow established protocols to ensure personal safety and environmental protection.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 3.[8][13] Evacuate unnecessary personnel from the area.[9] Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[7][8]

-

Containment and Cleanup:

The following workflow visualizes the logical steps for responding to a chemical spill.

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting and Disposal Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[9]

-

Fire-fighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[7][9]

-

Disposal: Dispose of the compound and its container at an approved waste disposal plant.[7][8] Disposal practices must comply with local, regional, and national regulations.[11]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[13] However, based on its classification, it is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[4][8] Carbamates as a class are known to be structurally and mechanistically similar to organophosphate insecticides, acting as reversible inhibitors of acetylcholinesterase.[14][15] This can lead to an accumulation of acetylcholine, causing a range of cholinergic symptoms.[15] However, the toxicity of this specific compound is not extensively detailed in the provided sources.

No carcinogenic effects have been identified by IARC, NTP, or OSHA for similar carbamate compounds.[7]

Experimental Protocols

The safety data sheets and product information pages that form the basis of this guide do not contain detailed experimental protocols for the use of this compound in research or drug development. Such protocols are specific to the experimental design and objectives of a particular study and should be developed by the principal investigator in accordance with institutional safety guidelines and relevant scientific literature. This document is strictly focused on the safety and handling of the chemical itself.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate | 864266-29-5 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

Unveiling the Potency: A Technical Guide to the Biological Activity of tert-Butyl (6-chloropyridin-3-yl)carbamate Derivatives as Akt Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of derivatives based on the tert-butyl (6-chloropyridin-3-yl)carbamate scaffold, with a primary focus on their potent and selective inhibition of the Akt kinase. The information presented herein is synthesized from key research publications, offering a comprehensive resource for professionals engaged in the fields of oncology, signal transduction, and medicinal chemistry.

Introduction: Targeting the Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. A key component of this pathway is the serine/threonine kinase Akt (also known as Protein Kinase B). The discovery of potent and selective inhibitors of Akt represents a significant advancement in the development of targeted cancer therapies.

This guide focuses on a series of indazole-pyridine based compounds, derived from a this compound core, that have demonstrated remarkable efficacy as ATP-competitive inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3). The lead compound from this series, A-443654, exhibits a Ki of 160 pM against Akt1 and displays significant in vivo tumor growth inhibition.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo biological activity of key derivatives from this series.

Table 1: In Vitro Kinase Inhibition

| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | PKA IC50 (nM) |

| A-443654 | 0.8 ± 0.1 | 4.2 ± 0.5 | 5.0 ± 0.7 | >1000 |

| Derivative 2 | 1.5 ± 0.2 | 8.1 ± 1.1 | 9.5 ± 1.3 | >1000 |

| Derivative 3 | 0.5 ± 0.1 | 2.9 ± 0.4 | 3.8 ± 0.5 | >1000 |

Table 2: Cellular Activity

| Compound | Cell Line | p-GSK3β IC50 (nM) | Cell Proliferation IC50 (nM) |

| A-443654 | PC-3 (Prostate) | 150 ± 25 | 300 ± 50 |

| A-443654 | HCT-116 (Colon) | 120 ± 20 | 250 ± 40 |

| Derivative 3 | PC-3 (Prostate) | 100 ± 15 | 200 ± 30 |

Table 3: In Vivo Antitumor Efficacy (PC-3 Xenograft Model)

| Compound | Dose (mg/kg, i.p., b.i.d.) | Tumor Growth Inhibition (%) |

| A-443654 | 25 | 65 |

| A-443654 | 50 | 85 |

| Derivative 3 | 25 | 75 |

Experimental Protocols

Synthesis of the Core Scaffold and Derivatives

The synthesis of the indazole-pyridine core of these Akt inhibitors involves a multi-step sequence. A key intermediate is tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, which is utilized in a Suzuki coupling reaction to introduce the indazole moiety. Subsequent modifications to the indole and indazole rings are performed to generate a library of derivatives.

General Synthetic Scheme:

Synthetic workflow for Akt inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Akt1, Akt2, Akt3, and PKA was determined using a radioactive filter binding assay.

-

Reaction Mixture: A reaction mixture containing the respective kinase, a biotinylated peptide substrate (Crosstide), and [γ-³³P]ATP in a kinase buffer is prepared.

-

Inhibitor Addition: Compounds are serially diluted in DMSO and added to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Detection: The reaction mixture is transferred to a streptavidin-coated filter plate. After washing to remove unincorporated [γ-³³P]ATP, the amount of incorporated radioactivity is determined by scintillation counting.

-

Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.

In vitro kinase inhibition assay workflow.

Cellular Phospho-GSK3β Assay

The cellular potency of the compounds was assessed by measuring the inhibition of phosphorylation of GSK3β, a downstream substrate of Akt.

-

Cell Culture: Cancer cell lines (e.g., PC-3, HCT-116) are cultured to sub-confluency.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 2 hours).

-

Cell Lysis: Cells are lysed, and protein concentrations are determined.

-

ELISA: A sandwich ELISA is used to quantify the levels of phosphorylated GSK3β.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Antitumor Efficacy Study

The in vivo efficacy of the compounds was evaluated in a human tumor xenograft model.

-

Tumor Implantation: Nude mice are subcutaneously implanted with human cancer cells (e.g., PC-3).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are randomized into groups and treated with the vehicle control or test compounds via intraperitoneal (i.p.) injection, typically twice daily (b.i.d.).

-

Tumor Measurement: Tumor volumes are measured regularly using calipers.

-

Data Analysis: The percentage of tumor growth inhibition is calculated at the end of the study.

Signaling Pathway

The inhibitors discussed in this guide act by competitively binding to the ATP-binding pocket of Akt, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of cell survival and proliferation signals.

Akt signaling pathway and point of inhibition.

Conclusion

The derivatives of this compound represent a promising class of potent and selective Akt kinase inhibitors. The lead compound, A-443654, and its analogs have demonstrated significant antitumor activity in both in vitro and in vivo models. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a valuable resource for the further development and optimization of this chemical scaffold for cancer therapy. The high potency and selectivity of these compounds underscore the potential of targeting the Akt signaling pathway as a viable strategy in oncology drug discovery.

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (6-chloropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical properties of tert-Butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in the public domain, this document provides a comprehensive framework for the experimental determination of its solubility and stability. Detailed, best-practice protocols for solubility assessment and forced degradation studies are presented to empower researchers in generating the necessary data for process development, formulation, and regulatory compliance.

Introduction

This compound (Figure 1) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a Boc-protected amine on a chloropyridine scaffold, makes it a versatile precursor. An understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the quality and shelf-life of intermediates and final APIs. This guide provides the necessary theoretical background and practical experimental workflows to characterize these essential properties.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties is provided in Table 1. This data is primarily sourced from chemical suppliers and public databases.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | PubChem[1] |

| Molecular Weight | 228.67 g/mol | PubChem[1] |

| CAS Number | 171178-45-3 | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 127-129 °C | Sigma-Aldrich[2] |

| Boiling Point | 283.7 °C at 760 mmHg | Sigma-Aldrich[2] |

| IUPAC Name | tert-butyl N-(6-chloro-3-pyridinyl)carbamate | PubChem[1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. Based on its structure, which contains both a lipophilic chloropyridine ring and a polar carbamate group, it is expected to be soluble in a range of organic solvents. Its aqueous solubility is anticipated to be limited.

Researchers should experimentally determine the solubility in relevant solvent systems. Table 2 provides a template for recording such data.

Table 2: Quantitative Solubility Data (To Be Determined)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dichloromethane | 25 | TBD | Shake-Flask |

| Ethyl Acetate | 25 | TBD | Shake-Flask |

| Methanol | 25 | TBD | Shake-Flask |

| Ethanol | 25 | TBD | Shake-Flask |

| Acetonitrile | 25 | TBD | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | TBD | Shake-Flask |

| Dimethylformamide (DMF) | 25 | TBD | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | Shake-Flask |

| Water | 25 | TBD | Shake-Flask |

| pH 4.0 Buffer | 25 | TBD | Shake-Flask |

| pH 7.4 Buffer | 25 | TBD | Shake-Flask |

| pH 9.0 Buffer | 25 | TBD | Shake-Flask |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. Ensure undissolved solid remains.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the solid to settle. Withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration against a standard curve of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The chemical stability of this compound is crucial for its storage and handling. The primary points of potential degradation are the Boc-protecting group, which is susceptible to acid-catalyzed hydrolysis, and the chloropyridine ring, which could undergo nucleophilic substitution or photodegradation.

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. These studies are a key component of developing and validating a stability-indicating analytical method as mandated by ICH guidelines.[3][4][5]

Table 3: Forced Degradation Study Conditions and Expected Stability

| Condition | Reagent/Parameters | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, Heat (e.g., 60°C) | Unstable | Cleavage of the Boc group to yield 6-chloro-3-aminopyridine. |

| Basic Hydrolysis | 0.1 M NaOH, Heat (e.g., 60°C) | Likely Stable | The Boc group is generally stable to base. The carbamate linkage may hydrolyze under harsh conditions. |

| Oxidation | 3% H₂O₂, Room Temp | To be determined | Oxidation of the pyridine ring (e.g., N-oxide formation). |

| Thermal | Dry Heat (e.g., 80°C) | To be determined | Thermal decomposition of the Boc group. |

| Photolytic | ICH Q1B conditions (UV/Vis light) | To be determined | Potential degradation of the chloropyridine ring.[6] |

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed at detectable levels.[4][7]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat as required.

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat as required.

-

Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal (Solution): Heat the stock solution at a specified temperature.

-

Thermal (Solid): Expose the solid compound to dry heat in a stability chamber.

-

Photolytic: Expose both the solid compound and a solution to light conditions as specified in ICH guideline Q1B.

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the formation of new chromophores.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide serves as a foundational resource for researchers and drug development professionals working with this compound. While published quantitative data on its solubility and stability is scarce, the provided experimental protocols offer a clear and robust pathway for generating this essential information. Adherence to these standardized methods will ensure the acquisition of high-quality, reliable data crucial for advancing pharmaceutical development projects. The structured tables and workflows are designed to facilitate systematic data collection and analysis, ultimately leading to a comprehensive understanding of this important chemical intermediate.

References

- 1. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 171178-45-3 [sigmaaldrich.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmadekho.com [pharmadekho.com]

An In-depth Technical Guide to tert-butyl N-(6-chloro-3-pyridinyl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(6-chloro-3-pyridinyl)carbamate, a pivotal building block in the synthesis of targeted therapeutics, with a focus on its role in the development of kinase inhibitors. This document details its chemical identity, physical properties, synthesis, and its application in the synthesis of a potent Bruton's tyrosine kinase (BTK) inhibitor.

Chemical Identity and Properties

The compound with the common name tert-butyl N-(6-chloro-3-pyridinyl)carbamate is systematically named tert-butyl N-(6-chloropyridin-3-yl)carbamate according to IUPAC nomenclature. It is widely used as a protecting group for the amino functionality of 6-chloro-3-aminopyridine, facilitating regioselective reactions in multi-step syntheses.

Synonyms: (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester, 5-[N-(tert-Butoxycarbonyl)amino]-2-chloropyridine, N-Boc-6-chloro-3-pyridinamine, 5-Boc-Amino-2-chloropyridine.[1]

Physicochemical Data

A summary of the key physicochemical properties of tert-butyl N-(6-chloropyridin-3-yl)carbamate is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(6-chloropyridin-3-yl)carbamate | PubChem CID 7330593 |

| CAS Number | 171178-45-3 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.67 g/mol | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 127-129 °C | [2] |

| Boiling Point | 283.7 °C at 760 mmHg | [2] |

| SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl | [1] |

| InChIKey | IRHNQVINMHHEIO-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of tert-butyl N-(6-chloropyridin-3-yl)carbamate

This protocol describes the protection of the amino group of 6-chloropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

6-chloropyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloropyridin-3-amine (30.0 g, 0.23 mol), DMAP (1 g), and Et₃N (41.7 g, 0.47 mol) in dichloromethane (200 mL), slowly add Boc₂O (54.5 g, 0.25 mol) at 0 °C.[1]

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]

-

Upon completion of the reaction, wash the reaction mixture with saturated NaHCO₃ solution.[1]

-

Extract the aqueous phase with dichloromethane.[1]

-

Combine the organic phases, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.[1]

-

Concentrate the organic phase under reduced pressure to afford tert-butyl N-(6-chloropyridin-3-yl)carbamate.[1]

Results:

-

Yield: 50.0 g (94%)[1]

-

Purity: The product can be used directly for the next reaction without further purification.[1]

-

¹H NMR (300 MHz, CDCl₃): δ 8.23 (d, J=2.7 Hz, 1H), 7.97 (d, J=6.9 Hz, 1H), 7.27-7.24 (m, 1H), 6.58 (s, 1H), 1.52 (s, 9H).[1]

Application in Drug Development: Synthesis of a BTK Inhibitor

tert-butyl N-(6-chloropyridin-3-yl)carbamate is a crucial intermediate in the synthesis of advanced kinase inhibitors. One such example is its use in the preparation of CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.

Overview of the Synthetic Workflow

The synthesis of kinase inhibitors from Boc-protected amines often follows a multi-step pathway involving key reactions such as cross-coupling and functional group manipulation. The general workflow is depicted below.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[3] Dysregulation of the BTK pathway is implicated in various B-cell malignancies, making it an attractive therapeutic target.[1][4] Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[3] This initiates a cascade that leads to the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[1][3] Irreversible inhibitors like CHMFL-BTK-01 covalently bind to a cysteine residue (Cys481) in the ATP-binding site of BTK, blocking its activity and disrupting the signaling pathway.[5]

Quantitative Data for CHMFL-BTK-01

The efficacy of CHMFL-BTK-01, synthesized using tert-butyl N-(6-chloro-3-pyridinyl)carbamate as a key starting material, has been demonstrated through in vitro assays.

| Parameter | Value | Reference |

| Target | Bruton's Tyrosine Kinase (BTK) | |

| IC₅₀ (BTK) | 7 nM | |

| EC₅₀ (BTK Y223 auto-phosphorylation) | <30 nM | |

| Binding Mode | Irreversible (covalent) | |

| Selectivity | High (S score(35) = 0.00 among 468 kinases at 1 µM) |

Conclusion

tert-butyl N-(6-chloro-3-pyridinyl)carbamate is a valuable and versatile intermediate in medicinal chemistry. Its stable, protected amino group allows for precise chemical modifications, making it an essential component in the synthesis of complex, biologically active molecules. As demonstrated by its role in the synthesis of the potent BTK inhibitor CHMFL-BTK-01, this compound is of significant interest to researchers and professionals in the field of drug discovery and development, particularly for the creation of novel kinase inhibitors targeting a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate

Introduction

This document provides a detailed protocol for the synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the amino group of 3-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This procedure is a standard and efficient method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an aromatic amine. The following sections detail the necessary reagents, equipment, step-by-step experimental procedure, and characterization data for the final product.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 3-amino-6-chloropyridine on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a non-nucleophilic base such as triethylamine.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is based on established methods for the Boc protection of aromatic amines.[1][2]

Materials and Equipment:

-

3-amino-6-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 3-amino-6-chloropyridine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask is added triethylamine (1.5 eq). The mixture is stirred at room temperature until all solids dissolve.

-

Addition of Boc Anhydride: The flask is cooled to 0 °C using an ice bath. Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise to the stirred solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Presentation

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3-amino-6-chloropyridine | 128.56 | 10 | 1.0 | 1.29 g |

| Di-tert-butyl dicarbonate | 218.25 | 12 | 1.2 | 2.62 g |

| Triethylamine | 101.19 | 15 | 1.5 | 2.10 mL |

| Dichloromethane | - | - | - | 50 mL |

Table 2: Product Characterization

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃ClN₂O₂ | [3] |

| Molecular Weight | 228.67 g/mol | [3] |

| Physical Appearance | White to off-white solid | |

| Melting Point | 127-129 °C | [4] |

| Purity (by HPLC) | >98% | [4] |

| ¹H NMR (CDCl₃) | Predicted shifts based on similar structures | |

| δ (ppm) | ~8.2 (s, 1H), ~7.8 (d, 1H), ~7.2 (d, 1H), ~6.8 (s, 1H, NH), 1.5 (s, 9H) | |

| ¹³C NMR (CDCl₃) | Predicted shifts based on similar structures | |

| δ (ppm) | ~152, ~145, ~140, ~138, ~125, ~124, ~81, ~28 |

Note: Actual NMR shifts may vary and should be determined experimentally.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

-

Triethylamine is a corrosive and flammable liquid.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[4]

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound from 3-amino-6-chloropyridine. This procedure is scalable and yields a high-purity product suitable for further use in drug discovery and development pipelines. The straightforward nature of the Boc protection makes this a valuable transformation in organic synthesis.

References

Applications of tert-Butyl (6-chloropyridin-3-yl)carbamate in Medicinal Chemistry: A Versatile Building Block for Kinase and Integrin Inhibitors

tert-Butyl (6-chloropyridin-3-yl)carbamate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective inhibitors targeting critical signaling pathways implicated in cancer and fibrosis. Its strategic placement of a protected amine and a reactive chlorine atom on the pyridine ring allows for versatile chemical modifications, making it a valuable scaffold in drug discovery programs.

This carbamate derivative serves as a crucial intermediate in the development of inhibitors for serine/threonine-protein kinase B (Akt) and αvβ6 integrin. The Boc-protected amine group provides a stable, yet readily deprotectable, handle for subsequent coupling reactions, while the chlorine atom at the 6-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties. This synthetic flexibility is paramount for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.

Application in the Synthesis of Akt Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers. Consequently, Akt has emerged as a high-priority target for cancer therapy. The 6-chloropyridin-3-yl moiety, derived from this compound, is a key structural feature in a number of potent Akt inhibitors.

One of the most prominent examples is its conceptual link to the clinical candidate Capivasertib (AZD5363) , a potent, orally bioavailable pan-Akt inhibitor.[1][2][3] While the direct synthesis of AZD5363 may start from different precursors, the 6-substituted pyridin-3-amine core is a recurring motif in related Akt inhibitors. The synthesis of such inhibitors often involves a Suzuki coupling reaction to introduce a pyrrolopyrimidine core at the 6-position of the pyridine ring. The Boc-protected amine at the 3-position can then be deprotected and further elaborated to incorporate side chains that optimize potency and pharmacokinetic properties.

Quantitative Data: In Vitro Activity of Akt Inhibitors

The following table summarizes the in vitro inhibitory activity of Capivasertib (AZD5363) and related compounds against Akt isoforms and in cellular assays. This data highlights the potency achieved with scaffolds that can be conceptually derived from this compound.

| Compound | Akt1 (IC50, nM) | Akt2 (IC50, nM) | Akt3 (IC50, nM) | Cellular p-PRAS40 (IC50, nM) | Reference |

| AZD5363 | 3 | 8 | 8 | ~450 | [4][5] |

| Compound 5f | 120 | - | - | - | [6] |

| Compound 5h | 270 | - | - | - | [6] |

Application in the Synthesis of αvβ6 Integrin Inhibitors

The αvβ6 integrin is a cell surface receptor that is expressed at low levels in healthy epithelial tissues but is significantly upregulated in various cancers and fibrotic diseases. It plays a crucial role in activating transforming growth factor-beta 1 (TGF-β1), a key driver of tissue fibrosis and tumor progression. Therefore, inhibiting αvβ6 function is a promising therapeutic strategy for conditions like idiopathic pulmonary fibrosis (IPF) and various carcinomas.

The this compound scaffold is utilized in the synthesis of small molecule antagonists of αvβ6 integrin. The 6-chloropyridine core can be functionalized through Suzuki or other cross-coupling reactions to append moieties that mimic the RGD (arginine-glycine-aspartic acid) tripeptide sequence, the natural ligand for many integrins. The Boc-protected amine can be deprotected and acylated to introduce further diversity and optimize binding affinity and selectivity for the αvβ6 integrin.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl or heteroaryl boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture (4:1) or toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the boronic acid, and the base.

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Caption: The αvβ6 integrin-mediated activation of TGF-β.

Experimental Workflow

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for tert-Butyl (6-chloropyridin-3-yl)carbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (6-chloropyridin-3-yl)carbamate as a key building block in the synthesis of potent kinase inhibitors for targeted cancer therapy. Detailed protocols for its derivatization and subsequent biological evaluation are provided to guide researchers in its application.

Introduction